[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-(trifluoromethyl)aniline to form 2-nitro-5-(trifluoromethyl)aniline, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 2-Amino-5-(trifluoromethyl)phenylhydrazine.
Substitution: Various alkyl or acyl derivatives.
Oxidation: Nitroso derivatives.
Scientific Research Applications
Chemistry: [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenylhydrazine
- 2-Fluoro-5-(trifluoromethyl)phenylhydrazine
- 2-Chloro-5-(trifluoromethyl)phenylhydrazine
Comparison: Compared to similar compounds, [2-Nitro-5-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
50707-84-1 |
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Molecular Formula |
C7H6F3N3O2 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-6(13(14)15)5(3-4)12-11/h1-3,12H,11H2 |
InChI Key |
XWRXTPKBCKCIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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